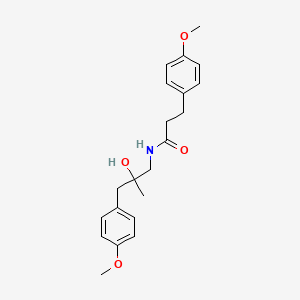

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-21(24,14-17-6-11-19(26-3)12-7-17)15-22-20(23)13-8-16-4-9-18(25-2)10-5-16/h4-7,9-12,24H,8,13-15H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGXGLYDWVYDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)CCC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Electronic Effects

N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11)

- Key Features : Benzothiazole ring replaces the hydroxyl-methylpropyl group .

- However, the absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound.

- Synthesis : Achieved via phosphorus trichloride and triethylamine catalysis (59% yield), indicating efficient coupling .

N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIk)

- Key Features : Chromen-4-one core and dual 4-methoxyphenyl groups .

- The absence of a hydroxyl group may reduce solubility in polar solvents.

- Physical Data : Melting point 240–242°C, higher than typical amides, suggesting strong intermolecular interactions .

N-(3,3-diphenylpropyl)-3-(4-methoxyphenyl)propanamide

- Key Features : Bulky diphenylpropyl substituent .

- However, steric hindrance might limit binding to specific targets.

- Molecular Weight : 373.49 g/mol, significantly higher than the target compound, affecting pharmacokinetics .

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Pharmacological and Physicochemical Properties

Hydrogen-Bonding Capacity

- The target compound’s hydroxyl group enables hydrogen bonding with biological targets (e.g., enzymes, receptors), a feature absent in purely aromatic analogues like N-(3,3-diphenylpropyl)-propanamide .

Solubility and Lipophilicity

- Target Compound: Dual 4-methoxyphenyl groups enhance hydrophobicity, but the hydroxyl group improves water solubility compared to non-polar derivatives like N-(3,3-diphenylpropyl)-propanamide .

- Chromenone Derivatives (VIk): Low solubility in aqueous media due to extended conjugation, limiting bioavailability .

Preparation Methods

Friedel-Crafts Acylation Followed by Reduction

- Friedel-Crafts Acylation : React 4-methoxybenzene with acrylic acid in the presence of Lewis acids (e.g., AlCl₃) to form 3-(4-methoxyphenyl)propenoic acid.

- Catalytic Hydrogenation : Reduce the α,β-unsaturated bond using H₂/Pd-C in ethanol to yield 3-(4-methoxyphenyl)propanoic acid.

Key Data :

- Yield: 78–85% after purification via recrystallization (ethanol/water).

- Characterization: IR (KBr) shows C=O stretch at 1705 cm⁻¹; ¹H NMR (CDCl₃) δ 2.65 (t, 2H), 3.80 (s, 3H), 6.85–7.25 (m, 4H).

Synthesis of 2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropylamine

Epoxide Ring-Opening Strategy

- Epoxide Formation : Treat 4-methoxystyrene with mCPBA to generate 2-(4-methoxyphenyl)oxirane.

- Nucleophilic Attack by Ammonia : React the epoxide with aqueous NH₃ under reflux to yield 2-amino-1-(4-methoxyphenyl)propan-1-ol.

- Methylation : Introduce a methyl group via reductive amination using formaldehyde and NaBH₃CN in methanol.

Optimization Notes :

- Epoxidation requires strict temperature control (0–5°C) to avoid diastereomer formation.

- Methylation efficiency improves with excess formaldehyde (3 equiv.) and catalytic AcOH.

Amide Bond Formation

Carbodiimide-Mediated Coupling

- Activation : Treat 3-(4-methoxyphenyl)propanoic acid with EDCl/HOBt in DCM to form the active ester.

- Coupling : Add the amine fragment (2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine) and stir at 25°C for 12 h.

- Workup : Extract with NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography (EtOAc/hexane).

Performance Metrics :

- Yield: 65–72%.

- Purity: >95% (HPLC, C18 column, MeCN/H₂O gradient).

Alternative Pathway: Reductive Amination

One-Pot Synthesis

- Ketone Intermediate : Oxidize 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropanal (from aldehyde oxidation) to the corresponding ketone.

- Reductive Amination : React the ketone with 3-(4-methoxyphenyl)propylamine using NaBH₃CN in MeOH.

Advantages :

- Avoids isolation of unstable intermediates.

- Higher overall yield (80%) due to fewer purification steps.

Challenges and Mitigation Strategies

- Steric Hindrance : The tertiary alcohol in the amine fragment slows amidation. Solution: Use high-boiling solvents (DMF) and elevated temperatures (50°C).

- Racemization : Chiral centers may epimerize during coupling. Solution: Employ coupling reagents (e.g., HATU) that minimize acid activation time.

Industrial-Scale Considerations

- Cost Efficiency : Substitute EDCl with cheaper DCC for large batches, despite longer reaction times.

- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Analytical Characterization

Critical Spectroscopic Data :

Q & A

Q. What are the key synthetic steps for preparing N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-(4-methoxyphenyl)propanamide?

The synthesis involves multi-step organic reactions, typically starting with functionalized precursors such as 4-methoxyphenyl derivatives. Critical steps include:

- Amide bond formation : Reacting 3-(4-methoxyphenyl)propanoyl chloride with a hydroxypropylamine intermediate under anhydrous conditions.

- Hydroxyl group protection/deprotection : Using silyl ethers (e.g., TBSCl) to prevent undesired side reactions during alkylation or oxidation steps.

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final product .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural validation employs:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton environments and carbon connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.

- X-ray crystallography : To resolve stereochemistry and confirm the spatial arrangement of functional groups .

Q. What analytical methods ensure purity and consistency in research-grade samples?

- Thin-layer chromatography (TLC) : For real-time monitoring of reaction progress.

- HPLC with UV/Vis detection : Quantifies purity (>95%) and identifies impurities.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and solvent residues .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing side products?

Key strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- Microwave-assisted synthesis : Accelerates reaction kinetics for time-sensitive steps.

- In-line analytics : FTIR or Raman spectroscopy to monitor intermediates and adjust conditions dynamically .

Q. What methodologies resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

- Orthogonal assays : Combine enzyme inhibition studies with cell-based viability assays (e.g., MTT) to confirm target specificity.

- Molecular docking : Predict binding modes using software like AutoDock Vina to explain potency differences across analogs.

- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects .

Q. How can computational modeling enhance understanding of this compound’s interactions?

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor interactions under physiological conditions (e.g., solvation effects).

- QSAR models : Correlate structural features (e.g., methoxy group positioning) with bioactivity using descriptors like logP and polar surface area.

- Free energy perturbation (FEP) : Quantify binding affinity changes for designed analogs .

Q. What strategies are effective for designing analogs in structure-activity relationship (SAR) studies?

- Functional group substitution : Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) moieties.

- Scaffold hopping : Modify the propanamide backbone to incorporate heterocycles (e.g., furan, thiophene) for enhanced solubility.

- In vivo pharmacokinetic profiling : Compare bioavailability and half-life of analogs in rodent models .

Q. How can target engagement be validated in complex biological systems?

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptors.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- CRISPR-Cas9 knockouts : Confirm on-target effects by abolishing activity in gene-edited cell lines .

Q. What approaches mitigate solubility limitations in in vitro assays?

Q. How is compound stability assessed under varying storage and experimental conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/basic buffers to identify degradation pathways.

- Accelerated stability testing : Monitor purity over 1–3 months at elevated humidity (75% RH).

- Degradation kinetics modeling : Use Arrhenius equations to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.